molecular formula C6H12N2O3 B14688498 methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate CAS No. 35675-19-5

methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate

Cat. No.: B14688498
CAS No.: 35675-19-5
M. Wt: 160.17 g/mol
InChI Key: BGSWTZWVYQZYOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate can be achieved through several methods. One common approach involves the reaction of amines with organic carbonates such as dimethyl carbonate. This environmentally benign route avoids the use of hazardous materials like phosgene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of carbamates often involves the use of carbamoyl chlorides, which are formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbamates can yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in increased stimulation of nerve endings . The compound’s molecular targets include acetylcholinesterase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate include:

Properties

CAS No.

35675-19-5

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate

InChI

InChI=1S/C6H12N2O3/c1-4-11-8-5(2)7-6(9)10-3/h4H2,1-3H3,(H,7,8,9)

InChI Key

BGSWTZWVYQZYOS-UHFFFAOYSA-N

Isomeric SMILES

CCO/N=C(\C)/NC(=O)OC

Canonical SMILES

CCON=C(C)NC(=O)OC

Origin of Product

United States

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